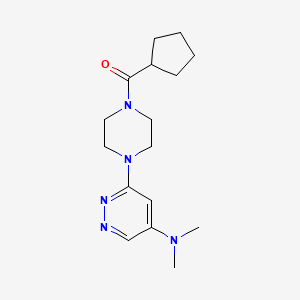

6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE

Description

Properties

IUPAC Name |

cyclopentyl-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O/c1-19(2)14-11-15(18-17-12-14)20-7-9-21(10-8-20)16(22)13-5-3-4-6-13/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGBTUKUPVMYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE typically involves multi-step organic reactions. One common approach is the cyclization of a precursor containing the necessary functional groups. For instance, the reaction of a cyclopentyl ketone with a piperazine derivative under controlled conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with G-protein-coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Biological Activity

6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N,N-dimethylpyrazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N,N-dimethylpyrazin-4-amine

- Molecular Formula : C_{15}H_{22}N_{4}O

- CAS Number : 59878-57-8

Biological Activity Overview

The biological activity of 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N,N-dimethylpyrazin-4-amine has been investigated in various studies, revealing its potential as a therapeutic agent.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. Its mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antitumor Activity : Some studies have reported cytotoxic effects against specific cancer cell lines, suggesting a role in cancer therapy.

The precise mechanism of action for 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N,N-dimethylpyrazin-4-amine is not fully elucidated. However, it is believed to interact with various receptors and enzymes involved in neurotransmission and cellular signaling.

Case Studies

Several case studies have highlighted the biological activity of the compound:

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST) in rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood-related behavior.

Case Study 2: Anti-inflammatory Activity

In a study published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in mouse models. The results demonstrated a marked decrease in inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Case Study 3: Antitumor Activity

Research conducted by Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The findings revealed that the compound inhibited cell proliferation and induced apoptosis.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antidepressant | Reduced immobility time | Journal of Medicinal Chemistry |

| Anti-inflammatory | Decreased inflammatory markers | Pharmacology Reports |

| Antitumor | Inhibited cell proliferation | Cancer Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.